molecular formula C21H15FN4O2S2 B2923640 3-((4-fluorophenyl)sulfonyl)-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 844860-54-4

3-((4-fluorophenyl)sulfonyl)-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B2923640
CAS No.: 844860-54-4
M. Wt: 438.5
InChI Key: FUFBRFOLDQECDY-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)sulfonyl)-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl sulfonyl group, a thiophen-2-ylmethyl group, and a pyrrolo[2,3-b]quinoxalin-2-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)sulfonyl)-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-ylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced aromatic systems.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-fluorophenyl)sulfonyl)-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-thiophen-2-yl-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine: Shares a similar quinoxaline core but differs in the substituents attached to the core.

    2-thienyl group: A simpler structure that forms part of the thiophen-2-ylmethyl group in the compound.

    Thiophene, 3-methyl-: Another thiophene derivative with different substituents.

Uniqueness

3-((4-fluorophenyl)sulfonyl)-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O2S2/c22-13-7-9-15(10-8-13)30(27,28)19-18-21(25-17-6-2-1-5-16(17)24-18)26(20(19)23)12-14-4-3-11-29-14/h1-11H,12,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFBRFOLDQECDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CC4=CC=CS4)N)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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